Palladium tetrakis(4-carboxyphenyl)porphyrin
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Overview
Description
Palladium tetrakis(4-carboxyphenyl)porphyrin: is a complex compound that belongs to the family of porphyrins, which are macrocyclic organic molecules. This compound is characterized by the presence of a palladium metal center coordinated to a porphyrin ring substituted with four carboxyphenyl groups. Porphyrins are known for their unique photochemical and photophysical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of palladium tetrakis(4-carboxyphenyl)porphyrin typically involves the reaction of palladium salts with tetrakis(4-carboxyphenyl)porphyrin ligands. One common method is the coordination of palladium chloride with tetrakis(4-carboxyphenyl)porphyrin in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: Palladium tetrakis(4-carboxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its metal center.
Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.
Substitution: The porphyrin ring allows for substitution reactions, where different substituents can replace the carboxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Palladium tetrakis(4-carboxyphenyl)porphyrin is widely used as a catalyst in various organic reactions, including carbon-carbon bond formation and oxidation reactions .
Biology: In biological research, this compound is utilized for its photodynamic properties, making it valuable in studies related to light-induced processes in biological systems .
Medicine: The compound’s photodynamic properties also make it a candidate for photodynamic therapy, a treatment method for certain types of cancer. It can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Industry: In industrial applications, this compound is used in the development of sensors and as a component in advanced materials for electronic and optoelectronic devices .
Mechanism of Action
The mechanism of action of palladium tetrakis(4-carboxyphenyl)porphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can cause oxidative damage to cellular components, making the compound effective in photodynamic therapy. The palladium center plays a crucial role in facilitating these photochemical reactions .
Comparison with Similar Compounds
- Platinum tetrakis(4-carboxyphenyl)porphyrin
- Zinc tetrakis(4-carboxyphenyl)porphyrin
- Copper tetrakis(4-carboxyphenyl)porphyrin
Uniqueness: Palladium tetrakis(4-carboxyphenyl)porphyrin is unique due to its specific photophysical properties and its ability to act as a catalyst in various chemical reactions. The presence of the palladium metal center provides distinct reactivity compared to other metal-substituted porphyrins .
Properties
Molecular Formula |
C48H38N4O8Pd |
---|---|
Molecular Weight |
905.3 g/mol |
IUPAC Name |
palladium(2+);4-[10,15,20-tris(4-carboxyphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H38N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24,33,35,38,40-44,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);/q-2;+2 |
InChI Key |
KGGGMKSQUVEGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(C3=CC=C([N-]3)C(C4C=CC(N4)C(C5=CC=C([N-]5)C(C1N2)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O.[Pd+2] |
Origin of Product |
United States |
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